molecular formula C18H23BrN6O2 B11492869 N-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine

N-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B11492869
M. Wt: 435.3 g/mol
InChI Key: QPMSNPWMUJGOMI-UHFFFAOYSA-N
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Description

N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the bromo, methoxy, and propan-2-yloxy substituents. The final steps involve the formation of the triazole and pyrazole rings, which are crucial for the compound’s biological activity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen substitution reactions can replace the bromo group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: The compound serves as a model for studying complex organic reactions and developing new synthetic methodologies.

Mechanism of Action

The mechanism by which N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. The triazole and pyrazole rings play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE shares similarities with other triazole and pyrazole derivatives, such as:
    • 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOLE
    • 3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL derivatives

Uniqueness

The uniqueness of N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new applications and developing innovative solutions in various scientific fields.

Properties

Molecular Formula

C18H23BrN6O2

Molecular Weight

435.3 g/mol

IUPAC Name

N-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H23BrN6O2/c1-11(2)27-17-15(19)7-14(8-16(17)26-5)9-21-24-10-20-22-18(24)25-13(4)6-12(3)23-25/h6-8,10-11,21H,9H2,1-5H3

InChI Key

QPMSNPWMUJGOMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=CN2NCC3=CC(=C(C(=C3)Br)OC(C)C)OC)C

Origin of Product

United States

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